molecular formula C15H15ClN2O B2560783 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide CAS No. 1311696-74-8

2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide

Cat. No.: B2560783
CAS No.: 1311696-74-8
M. Wt: 274.75
InChI Key: NQSBTRSVIHLABT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a cyanomethyl group, and two cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the corresponding chlorophenyl intermediate.

    Cyclopropanation: The chlorophenyl intermediate undergoes cyclopropanation to introduce the cyclopropane rings. This can be achieved using reagents such as diazomethane or other cyclopropanation agents.

    Introduction of the cyanomethyl group: The cyanomethyl group is introduced through a nucleophilic substitution reaction, typically using cyanomethyl chloride or a similar reagent.

    Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, such as cyclopropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-N-(methyl)-N-cyclopropylcyclopropane-1-carboxamide: Similar structure but lacks the cyanomethyl group.

    2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(cyanomethyl)-N-cyclopropylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-11-3-1-10(2-4-11)13-9-14(13)15(19)18(8-7-17)12-5-6-12/h1-4,12-14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSBTRSVIHLABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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